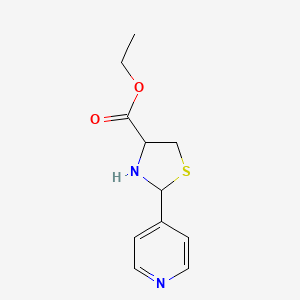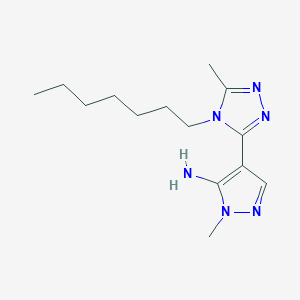
4-Phenylthiophen-2-amine
Overview
Description
4-Phenylthiophen-2-amine is an organic compound with the molecular formula C10H9NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Phenylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
4-Phenylthiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of materials for electronic and optoelectronic devices
Mechanism of Action
The mechanism of action of 4-Phenylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with biological macromolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-phenylpyrimidin-2-amine
- 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine
- 4-(4-Chlorophenyl)-5-methylthiazol-2-amine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Uniqueness
This compound is unique due to its thiophene ring structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic semiconductors and other advanced materials .
Properties
IUPAC Name |
4-phenylthiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDLLXZOOHLVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2648392.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2648396.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclohexyl-2-hydroxyacetamide](/img/structure/B2648398.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2648401.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}pent-4-en-1-one](/img/structure/B2648403.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2648411.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)
![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)
